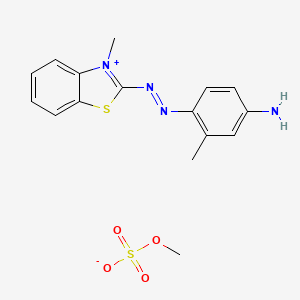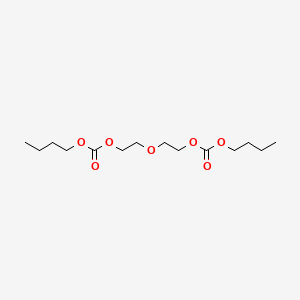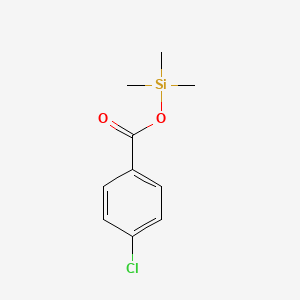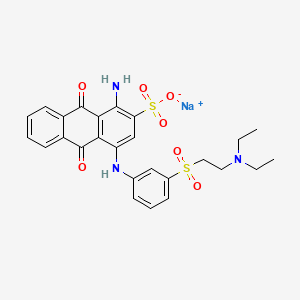
Oxamide, N-(1-anthraquinonyl)-N'-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamide, N-(1-anthraquinonyl)-N’-butyl- is a complex organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of an oxamide group linked to an anthraquinone moiety and a butyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N-(1-anthraquinonyl)-N’-butyl- typically involves the reaction of 1-anthraquinonyl hydrazine with butyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Oxamide, N-(1-anthraquinonyl)-N’-butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The oxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted oxamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxamide, N-(1-anthraquinonyl)-N’-butyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an inhibitor of sulfide production in sulfate-reducing bacteria.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular respiration.
Industry: Utilized in the production of high-performance pigments and dyes.
Wirkmechanismus
The mechanism of action of Oxamide, N-(1-anthraquinonyl)-N’-butyl- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular respiration, leading to reduced energy production and cell death. The molecular targets include topoisomerases and mitochondrial enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-anthraquinonyl)glycine: Another anthraquinone derivative with similar structural features but different functional groups.
N-(2-anthraquinonyl)benzamide: Shares the anthraquinone core but has a benzamide group instead of an oxamide.
N-(1-anthraquinonyl)-N’-pentyl-oxamide: Similar structure with a pentyl chain instead of a butyl chain.
Uniqueness
Oxamide, N-(1-anthraquinonyl)-N’-butyl- is unique due to its specific combination of the oxamide group, anthraquinone moiety, and butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92573-27-8 |
|---|---|
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-butyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-3-11-21-19(25)20(26)22-15-10-6-9-14-16(15)18(24)13-8-5-4-7-12(13)17(14)23/h4-10H,2-3,11H2,1H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
VYSHFHDUHNQGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


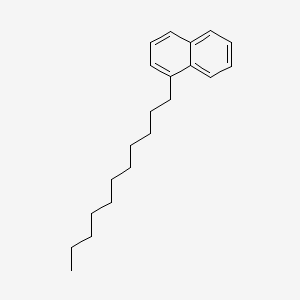
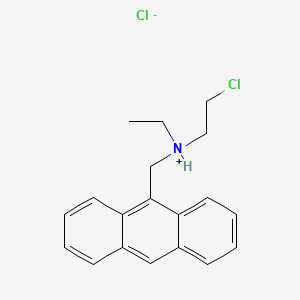
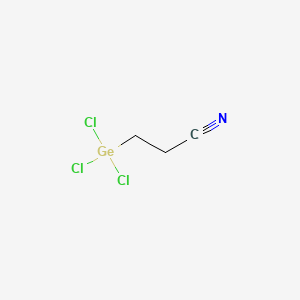
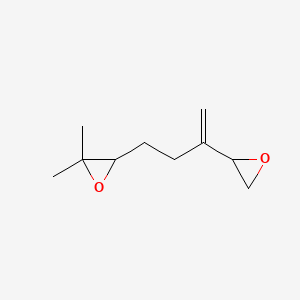
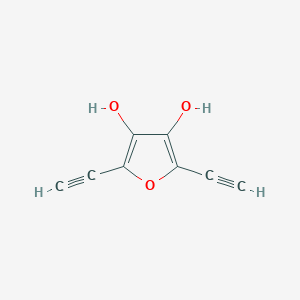
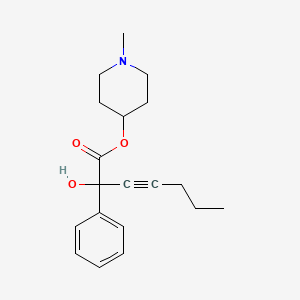
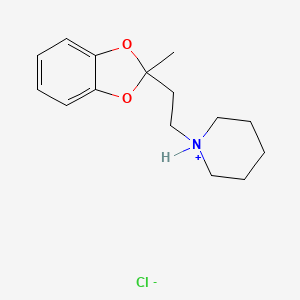
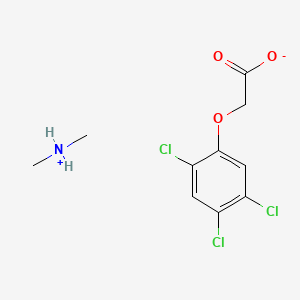
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
